N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide
Description
This compound features a benzotriazinone core substituted with a fluorine atom at the 6-position, linked via an ethyl chain to a furan-2-carboxamide group. The benzotriazinone moiety is a heterocyclic scaffold known for its role in enzyme inhibition and ligand-receptor interactions, while the fluorine substituent enhances electronic and steric properties.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c15-9-3-4-11-10(8-9)14(21)19(18-17-11)6-5-16-13(20)12-2-1-7-22-12/h1-4,7-8H,5-6H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIKIGMPCOGKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazinone Moiety: The triazinone ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Furan-2-carboxamide: The final step involves coupling the triazinone intermediate with furan-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study :
A study demonstrated that related triazin derivatives showed promising results in inhibiting the proliferation of human cancer cells. For instance, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values in the micromolar range, indicating potential for further development into therapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazin Derivative A | MCF-7 | 5.2 |
| Triazin Derivative B | A549 | 8.7 |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Compounds with similar functional groups have shown efficacy against various bacterial strains.
Case Study :
A comparative study on the antimicrobial activity of furan derivatives found that certain triazine-furan hybrids exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in cancer progression and inflammation.
Example :
Inhibitory assays showed that this compound could inhibit certain kinases implicated in tumor growth, suggesting a mechanism by which it could exert anticancer effects.
Structural Modifications and Derivatives
Research into structural modifications of this compound has led to the synthesis of various derivatives with enhanced biological activity.
Table of Selected Derivatives
| Derivative Name | Modification | Biological Activity |
|---|---|---|
| Derivative 1 | Methyl group addition | Increased cytotoxicity |
| Derivative 2 | Hydroxyl substitution | Enhanced antimicrobial activity |
Mechanism of Action
The mechanism of action of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of neurodegenerative diseases, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain .
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) Benzotriazinone Derivatives with Alkyl/Aryl Carboxamides
describes N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., 14a–14n ) synthesized from isatin. Unlike the target compound, these analogs:
- Use a butanamide linker instead of an ethyl chain.
- Lack the 6-fluoro substitution on the benzotriazinone ring.
- Exhibit α-glucosidase inhibitory activity (e.g., compound 5c in : IC50 = 29.75 µM).
Key Insight : The ethyl linker in the target compound may improve binding pocket accommodation compared to bulkier butanamide derivatives. The fluorine atom likely enhances metabolic stability and target affinity .
(b) Furan Carboxamide-Containing Analogs
highlights N-[4-(2-oxo-2-(4-(4-methylphenyl)sulfonylpiperazin-1-yl)ethoxy)phenyl]furan-2-carboxamide, which shares the furan-2-carboxamide group but replaces the benzotriazinone with a sulfonylpiperazine moiety. This compound demonstrated strong docking scores against monkeypox virus targets, suggesting that the benzotriazinone core in the target compound may confer specificity for different biological pathways (e.g., enzyme inhibition vs. viral protein binding) .
(c) Fluorinated Benzotriazinone Derivatives
discusses TAK-041, a fluorinated benzotriazinone derivative with an acetamide linker. Structural differences include:
- TAK-041 : Direct acetamide linkage to a trifluoromethoxyphenyl group.
- Target Compound : Ethyl linker with furan carboxamide.
Physicochemical and Pharmacokinetic Properties
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (isatin → isatoic anhydride → diazotization), with additional fluorination steps. The ethyl linker may simplify purification compared to bulkier analogs .
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 321.31 g/mol. Its structure includes a furan ring and a benzotriazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆FN₅O₃ |
| Molecular Weight | 321.31 g/mol |
| CAS Number | 1904311-51-8 |
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- GPR139 Modulation : The compound has been identified as a modulator of GPR139, a G protein-coupled receptor implicated in several physiological processes. This modulation could have implications for treating disorders linked to GPR139 dysfunction .
- Antimicrobial Activity : Similar benzotriazine derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds showed effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential as new antimicrobial agents .
Antibacterial Activity
A study evaluating the antibacterial efficacy of related compounds found significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Streptococcus pneumoniae | 32 |
These results suggest that the compound may possess similar or enhanced antibacterial properties.
Case Studies
- Case Study on GPR139 Modulators : A patent described the use of benzotriazine derivatives as GPR139 modulators for treating obesity and metabolic disorders. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .
- Antimicrobial Efficacy : Another study focused on the synthesis of furan derivatives and their antimicrobial activities. It reported that specific substitutions on the furan ring significantly increased antibacterial potency against resistant strains .
Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds:
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify protons adjacent to electronegative groups (e.g., fluoro-substituted benzotriazinone: δ 8.2–8.6 ppm for aromatic protons; furan carbonyl: δ 160–165 ppm in ¹³C) .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and triazinone C=O (~1720 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for solvated forms (e.g., DMF solvates with hydrogen-bonded networks) .
- HPLC-MS : Validates purity and molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
How do structural modifications at the benzotriazinone or furan moieties influence bioactivity, and what methodologies establish structure-activity relationships (SAR)?
Q. Advanced
- Substituent effects : Fluorine at position 6 of benzotriazinone enhances metabolic stability, while methyl groups on the furan ring modulate lipophilicity. For example, 2,5-dimethylfuran analogs show improved membrane permeability in cell-based assays .
- SAR methodologies :
- Parallel synthesis : Generate analogs with varied substituents (e.g., halogen, alkyl, aryl) using combinatorial chemistry .
- Biological assays : Compare IC₅₀ values in target-specific models (e.g., kinase inhibition assays) to quantify potency changes .
- Computational docking : Predict binding affinities to targets (e.g., ATP-binding pockets) using molecular dynamics simulations .
What strategies resolve contradictions in reported biological activities across different in vitro models?
Q. Advanced
- Standardized assay conditions : Control variables like cell line origin (e.g., HeLa vs. HEK293), serum concentration, and incubation time to reduce variability .
- Orthogonal validation : Use techniques like SPR (surface plasmon resonance) to confirm binding kinetics independently of cell-based readouts .
- Meta-analysis : Systematically compare datasets using tools like PRISMA to identify confounding factors (e.g., solvent DMSO concentration affecting cytotoxicity) .
What are critical considerations for designing solubility and stability studies under physiological conditions?
Q. Basic
- pH-dependent stability : Test compound integrity in buffers (pH 1.2–7.4) using HPLC to simulate gastrointestinal and plasma environments .
- Thermal stability : Accelerated degradation studies (40–60°C) identify decomposition pathways (e.g., hydrolysis of the amide bond) .
- Solubility enhancers : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for poorly aqueous-soluble derivatives .
How can computational modeling predict metabolic pathways, and what experimental data validate these predictions?
Q. Advanced
- In silico tools : Software like Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolites (e.g., hydroxylation at benzotriazinone C7) .
- LC-MS/MS validation : Incubate the compound with liver microsomes and compare predicted vs. observed metabolites (e.g., glucuronide conjugates detected via neutral loss scanning) .
What experimental approaches validate target engagement specificity in complex biological systems?
Q. Advanced
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with SILAC (stable isotope labeling) to identify off-target interactions .
- Competitive binding assays : Titrate against known inhibitors (e.g., ATP-competitive kinase inhibitors) to confirm binding site overlap via fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
